2,2,4-Trimethylpiperidine hydrochloride

CAS No.: 2060043-37-8

Cat. No.: VC3029906

Molecular Formula: C8H18ClN

Molecular Weight: 163.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2060043-37-8 |

|---|---|

| Molecular Formula | C8H18ClN |

| Molecular Weight | 163.69 g/mol |

| IUPAC Name | 2,2,4-trimethylpiperidine;hydrochloride |

| Standard InChI | InChI=1S/C8H17N.ClH/c1-7-4-5-9-8(2,3)6-7;/h7,9H,4-6H2,1-3H3;1H |

| Standard InChI Key | UGUCTFHRCMZNPM-UHFFFAOYSA-N |

| SMILES | CC1CCNC(C1)(C)C.Cl |

| Canonical SMILES | CC1CCNC(C1)(C)C.Cl |

Introduction

Chemical Identity and Structure

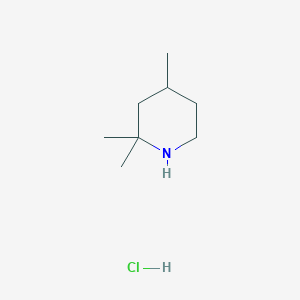

2,2,4-Trimethylpiperidine hydrochloride is an organic compound with the molecular formula C₈H₁₈ClN. It consists of a piperidine ring with three methyl groups at positions 2, 2, and 4, and exists as a hydrochloride salt. The compound's structure features a six-membered heterocyclic ring containing one nitrogen atom, with geminal dimethyl substitution at the 2-position and a single methyl group at the 4-position .

The compound has the following key identifiers:

-

CAS Number: 2060043-37-8

-

Molecular Weight: 163.69 g/mol

-

Parent Compound: 2,2,4-Trimethylpiperidine (CAS: 101257-71-0)

Unlike its isomeric counterparts such as 2,2,6,6-tetramethylpiperidine hydrochloride, the 2,2,4-trimethylpiperidine hydrochloride features an asymmetric distribution of methyl groups, which significantly influences its physical properties and chemical reactivity.

Physical and Chemical Properties

2,2,4-Trimethylpiperidine hydrochloride exhibits several distinctive physical and chemical properties that determine its behavior in various applications. While specific data for this compound is limited in the literature, properties can be inferred from structurally similar compounds and general principles of organic chemistry.

Physical State and Appearance

At standard temperature and pressure, 2,2,4-trimethylpiperidine hydrochloride typically exists as a white to off-white crystalline solid. As a hydrochloride salt, it generally demonstrates greater stability than its free base form .

Solubility and Stability

The compound is expected to be highly soluble in water due to its salt form, with moderate solubility in polar organic solvents such as methanol and ethanol. Like other hydrochloride salts of amines, it likely shows significantly reduced solubility in non-polar solvents such as hexane and toluene.

Synthesis Methods

The synthesis of 2,2,4-trimethylpiperidine hydrochloride can be approached through several routes, typically involving either the direct synthesis of the trimethylpiperidine structure followed by salt formation, or modification of existing piperidine derivatives.

Synthesis from Parent Compound

The most straightforward synthesis route involves the preparation of 2,2,4-trimethylpiperidine followed by treatment with hydrochloric acid to form the hydrochloride salt:

-

Synthesis of 2,2,4-trimethylpiperidine through various routes, such as:

-

Reductive amination of appropriate ketones

-

Methylation of partially substituted piperidines

-

Ring-closing reactions of suitably functionalized acyclic precursors

-

-

Formation of the hydrochloride salt by dissolving the free base in an appropriate solvent (often diethyl ether or ethanol) and bubbling HCl gas or adding concentrated HCl solution, followed by precipitation and isolation of the salt .

Comparison with Related Compounds

The synthesis of 2,2,4-trimethylpiperidine hydrochloride shares similarities with the preparation of related compounds like 2,2,6,6-tetramethylpiperidine hydrochloride, though with variations in the methylation pattern. For instance, while 2,2,6,6-tetramethylpiperidine can be synthesized via a conjugate addition of ammonia to phorone followed by reduction in a Wolff-Kishner reaction , the synthesis of 2,2,4-trimethylpiperidine would require different precursors to achieve the specific substitution pattern.

Other synthetic approaches for similar compounds include:

-

Chlorination reactions of appropriately substituted piperidines, as seen in the synthesis of 4-chloro-2,2,6,6-tetramethylpiperidine hydrochloride

-

Oxidation reactions, such as those used in the preparation of 2,2,6,6-tetramethyl-4-oxopiperidine

-

Reduction reactions, exemplified in the synthesis of 2,2,6,6-tetramethyl-4-piperidinol

Chemical Reactivity

The reactivity of 2,2,4-trimethylpiperidine hydrochloride is predominantly influenced by the nitrogen atom in the piperidine ring and is modified by the steric effects of the methyl substituents.

Types of Reactions

As a secondary amine hydrochloride, the compound can participate in various reactions typical of this functional class:

-

Acid-Base Reactions: The hydrochloride salt can be converted back to the free base through treatment with bases such as sodium hydroxide or potassium carbonate.

-

Nucleophilic Substitutions: After conversion to the free base, the nitrogen can act as a nucleophile in reactions with alkyl halides, acyl halides, or other electrophiles.

-

Oxidation Reactions: Similar to other piperidine derivatives, it may undergo oxidation to form N-oxides or other oxidized products when treated with oxidizing agents like hydrogen peroxide or peroxyacids.

-

Reduction Reactions: While already in a reduced state regarding the piperidine ring, certain functional groups introduced through derivatization could undergo reduction.

Steric Considerations

The presence of geminal dimethyl groups at the 2-position creates significant steric hindrance around one side of the piperidine ring. This steric effect can influence the reactivity and selectivity in various chemical transformations. For instance, electrophilic attack may preferentially occur from the less hindered face of the molecule .

Comparative Analysis with Similar Compounds

Understanding the properties of 2,2,4-trimethylpiperidine hydrochloride benefits from comparisons with structurally related compounds, highlighting similarities and differences in physical properties, synthesis methods, and applications.

Comparison with Other Methylpiperidine Derivatives

Table 1: Comparison of 2,2,4-Trimethylpiperidine Hydrochloride with Related Compounds

Structure-Property Relationships

The placement of methyl groups significantly affects the physical and chemical properties of these compounds:

-

Steric Effects: The 2,2,4-trimethyl pattern creates asymmetric steric hindrance around the piperidine ring, unlike the more symmetrically hindered 2,2,6,6-tetramethyl pattern. This difference affects the conformational preferences and reactivity of the compounds.

-

Basicity: The presence of geminal dimethyl groups adjacent to the nitrogen atom affects the basicity of these compounds by altering the electronic and steric environment around the nitrogen.

-

Physical Properties: The addition of methyl groups tends to increase lipophilicity and decrease water solubility of the free bases, though the hydrochloride salts generally remain water-soluble due to their ionic nature.

-

Melting Points: While specific data for 2,2,4-trimethylpiperidine hydrochloride is limited, related compounds suggest that methylated piperidine hydrochlorides typically have higher melting points than their free base counterparts.

Applications and Current Research

2,2,4-Trimethylpiperidine hydrochloride and related compounds have applications across various scientific and industrial domains.

Synthetic Chemistry Applications

In organic synthesis, methylated piperidines serve multiple functions:

-

Base Catalysis: As hindered amines, they can act as bases in reactions where steric hindrance is beneficial to control selectivity.

-

Building Blocks: They function as starting materials or intermediates in the synthesis of more complex molecules, particularly those containing piperidine substructures.

-

Selective Reagents: The steric environment created by methyl substitution enables selective reactivity in certain transformations.

Material Science Applications

Related compounds, particularly those with the 2,2,6,6-tetramethyl substitution pattern, have established applications in material science:

-

Polymer Stabilization: Hindered amine light stabilizers (HALS) protect polymers from degradation due to light and heat exposure.

-

Radical Scavenging: The ability to stabilize free radicals makes these compounds useful in applications requiring oxidation control.

Analytical Characterization

The identification and characterization of 2,2,4-trimethylpiperidine hydrochloride typically involves various analytical techniques, similar to those used for related compounds.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the methyl groups at positions 2 and 4, as well as the methylene and methine protons of the piperidine ring. ¹³C NMR would distinguish between the different carbon environments in the molecule.

-

Infrared Spectroscopy (IR): Would show characteristic N-H stretching bands, typically shifted in the hydrochloride salt compared to the free base.

-

Mass Spectrometry: Would provide molecular weight confirmation and fragmentation patterns characteristic of the methylated piperidine structure.

Chromatographic Methods

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for the analysis of piperidine derivatives, allowing for the determination of purity and the separation of isomers or related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume